

ML406: A Potent Inhibitor of Mycobacterium tuberculosis Biotin Biosynthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML406 is a small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis. This enzyme is a critical component of the biotin biosynthesis pathway, an essential metabolic route for the survival of the bacterium. By targeting BioA, **ML406** demonstrates significant anti-tubercular activity. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to **ML406**, serving as a technical resource for researchers in the field of tuberculosis drug discovery.

Chemical and Physical Properties

ML406 is a synthetic compound with the molecular formula C20H20N2O4 and a molecular weight of 352.38 g/mol . Its chemical and physical properties are summarized in the table below.



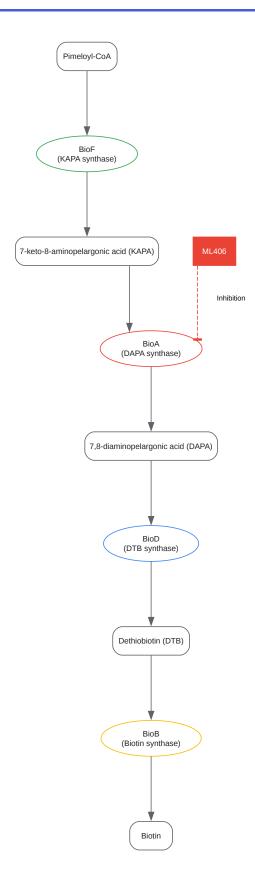
Property	Value
Molecular Formula	C20H20N2O4
Molecular Weight	352.38 g/mol
IUPAC Name	1-(4-(4-(benzo[d][1][2]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone
CAS Number	774589-47-8
Appearance	Off-white to light yellow solid
SMILES	CC(=O)c1ccc(cc1)N1CCN(CC1)C(=O)c1ccc2O COc2c1

Mechanism of Action: Inhibition of Biotin Biosynthesis

ML406 exerts its anti-tubercular effect by inhibiting the BioA enzyme, a key pyridoxal 5'-phosphate (PLP)-dependent transaminase in the Mycobacterium tuberculosis biotin biosynthesis pathway. Biotin is an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis and other vital metabolic processes. As mammals do not synthesize biotin and instead obtain it from their diet, this pathway presents an attractive target for the development of selective anti-bacterial agents.

The biotin biosynthesis pathway in M. tuberculosis involves a series of enzymatic reactions to produce biotin from pimeloyl-CoA. **ML406** specifically targets the second committed step in this pathway, the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), catalyzed by BioA.





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Biotin Biosynthesis Pathway in *M. tuberculosis* and Inhibition by **ML406**.



Biological Activity

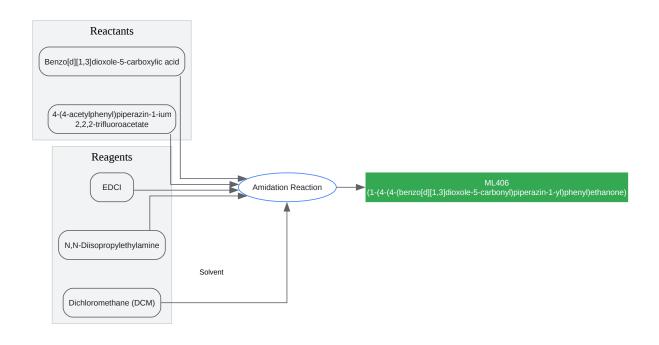
ML406 demonstrates potent inhibition of the BioA enzyme and whole-cell activity against Mycobacterium tuberculosis. The key activity data are summarized below.

Assay	Activity
BioA Enzyme Inhibition (IC50)	30 nM
M. tuberculosis H37Rv Growth Inhibition (MIC)	3.2 μΜ

Experimental Protocols Synthesis of ML406

ML406 can be synthesized via a one-step amidation reaction as described in the NIH Probe Reports.





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Synthetic Workflow for **ML406**.

Protocol:

- To a solution of benzo[d][1][2]dioxole-5-carboxylic acid in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-Diisopropylethylamine.
- Add 4-(4-acetylphenyl)piperazin-1-ium 2,2,2-trifluoroacetate to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, quench the reaction and perform an aqueous workup.



Purify the crude product by column chromatography to yield ML406.

Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition

This assay determines the inhibitory activity of compounds against the BioA enzyme. It is a coupled assay where the product of the BioA reaction, DAPA, is converted to dethiobiotin (DTB) by the BioD enzyme. The produced DTB then displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.

Materials:

- · BioA enzyme
- BioD enzyme
- 7-keto-8-aminopelargonic acid (KAPA)
- S-adenosyl methionine (SAM)
- ATP
- Fluorescently-labeled dethiobiotin (FI-DTB)
- Streptavidin
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)
- · Test compound (ML406) dissolved in DMSO
- 384-well black plates

Protocol:

- Prepare a reaction mixture containing BioA, BioD, KAPA, SAM, and ATP in the assay buffer.
- Add the test compound (ML406) at various concentrations to the wells of the 384-well plate.



- Add a pre-incubated solution of streptavidin and FI-DTB to the wells.
- Initiate the reaction by adding the reaction mixture to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).
- Calculate the percent inhibition based on the fluorescence signal of control wells (with and without enzyme).
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Mycobacterium tuberculosis H37Rv Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
- Test compound (ML406) dissolved in DMSO
- 96-well microplates
- Resazurin dye

Protocol:

• Prepare a serial dilution of **ML406** in Middlebrook 7H9 broth in a 96-well plate.



- Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
- Inoculate each well of the microplate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
- Seal the plates and incubate at 37°C for 7 days.
- After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
- Observe the color change in the wells. A blue color indicates no bacterial growth, while a
 pink color indicates bacterial growth.
- The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

ML406 is a valuable chemical probe for studying the biotin biosynthesis pathway in Mycobacterium tuberculosis. Its potent and specific inhibition of the BioA enzyme makes it a promising lead compound for the development of novel anti-tubercular agents. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of **ML406** and similar compounds targeting this essential metabolic pathway. Further investigation into the in vivo efficacy and pharmacokinetic properties of **ML406** is warranted to assess its therapeutic potential.

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